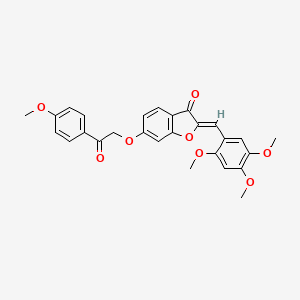
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C27H24O8 and its molecular weight is 476.481. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in recent years for its potential biological activities. Benzofuran derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to summarize the biological activity of this specific compound, drawing on various studies and findings.
1. Anticancer Activity
Recent studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study highlighted that benzofuran derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . The compound may share similar mechanisms due to its structural similarities with other bioactive benzofuran compounds.
Case Study: Cytotoxicity Assay
A cytotoxicity assay using various cancer cell lines demonstrated that the compound effectively reduced cell viability at certain concentrations. For example, at 24 hours post-treatment with concentrations above 5 μM, significant reductions in cell viability were observed .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 50 |
| 40 | 30 |
2. Anti-inflammatory Effects
Benzofuran derivatives are also recognized for their anti-inflammatory properties. One study reported that related compounds significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 in vitro . This suggests that this compound may exhibit similar anti-inflammatory activity.
The anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory markers and cytokines.
3. Antimicrobial Activity
Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. Studies have reported that some derivatives possess significant antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus . While specific data on the antimicrobial activity of the compound is limited, its structural characteristics suggest potential efficacy.
科学研究应用
Biological Activities
-
Anticancer Activity
- A study synthesized a series of benzofuran derivatives, including (Z)-6-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one, and evaluated their anticancer properties. The compound exhibited significant antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
-
Antituberculosis Activity
- Research has indicated that derivatives of this compound may possess antituberculosis properties. Structure-activity relationship (SAR) studies have shown that modifications to the benzofuran structure can enhance its efficacy against Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular drugs .
- Chemo-preventive Properties
Synthesis and Derivative Development
The synthesis of this compound involves several steps:
- Starting with benzofuran derivatives and modifying them through Friedel-Crafts reactions to introduce methoxy groups.
- The synthesis process has been optimized for yield and purity, allowing for the production of various derivatives with enhanced biological activities .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Study 1 | Synthesized multiple aurone derivatives including the target compound; demonstrated significant anticancer activity against MCF-7 and HeLa cell lines. | Potential development of new anticancer therapies. |
| Study 2 | Investigated the structure-activity relationship of similar compounds; found that specific substitutions enhance antituberculosis activity. | New drug candidates for tuberculosis treatment. |
| Study 3 | Evaluated the compound's effect on apoptosis in cancer cells; showed selective induction of apoptosis without affecting normal cells. | Chemo-preventive strategies in cancer therapy. |
属性
IUPAC Name |
(2Z)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-18-7-5-16(6-8-18)21(28)15-34-19-9-10-20-23(13-19)35-26(27(20)29)12-17-11-24(32-3)25(33-4)14-22(17)31-2/h5-14H,15H2,1-4H3/b26-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBPUOFABPFAEA-ZRGSRPPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C=C4OC)OC)OC)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=C(C=C4OC)OC)OC)/O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













